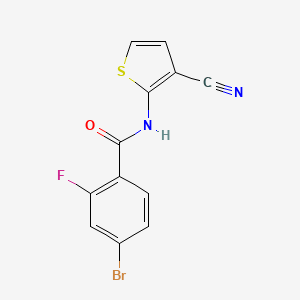4-bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide
CAS No.:
Cat. No.: VC20724782
Molecular Formula: C12H6BrFN2OS
Molecular Weight: 325.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H6BrFN2OS |
|---|---|
| Molecular Weight | 325.16 g/mol |
| IUPAC Name | 4-bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide |
| Standard InChI | InChI=1S/C12H6BrFN2OS/c13-8-1-2-9(10(14)5-8)11(17)16-12-7(6-15)3-4-18-12/h1-5H,(H,16,17) |
| Standard InChI Key | NMPFSVSWZKIADS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)F)C(=O)NC2=C(C=CS2)C#N |
Introduction
Key Findings
4-Bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide is a structurally complex benzamide derivative featuring a bromine atom at the para position, a fluorine atom at the ortho position of the benzene ring, and a 3-cyanothiophene moiety linked via an amide bond. This compound exhibits potential as a pharmaceutical intermediate or bioactive agent, with synthetic routes leveraging cross-coupling and amidation reactions. Below, we explore its chemical identity, synthesis, physicochemical properties, and applications.
Chemical Identity and Structural Features
4-Bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide (C₁₂H₇BrFN₂OS) is characterized by the following structural components:
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇BrFN₂OS |
| Molecular Weight | 342.22 g/mol |
| IUPAC Name | 4-Bromo-N-(3-cyanothiophen-2-yl)-2-fluorobenzamide |
| Key Functional Groups | Bromo (C-Br), Fluoro (C-F), Cyano (C≡N), Amide (CONH), Thiophene |
The benzene ring’s substitution pattern (bromo at C4, fluoro at C2) and the electron-withdrawing cyano group on the thiophene ring influence reactivity and intermolecular interactions .
Synthetic Methodology
The synthesis involves multi-step organic reactions, typically starting with functionalized benzoyl chlorides and aminothiophenes.
Synthesis of the Benzamide Core
-
4-Bromo-2-fluorobenzoic Acid Activation:
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.This step is critical for facilitating nucleophilic acyl substitution .
-
Amidation with 3-Cyanothiophen-2-amine:
The acid chloride reacts with 3-cyanothiophen-2-amine in the presence of a base (e.g., triethylamine) to form the amide bond:Yields depend on reaction conditions (e.g., solvent: dichloromethane, temperature: 0–25°C) .
Alternative Routes
-
Suzuki Cross-Coupling: For introducing aryl groups, palladium-catalyzed coupling (e.g., Pd(PPh₃)₄, K₃PO₄) with boronic acids can modify the thiophene or benzene rings .
-
Cyano Group Introduction: The thiophene’s cyano group may be installed via halogen-cyano exchange or oxidation of amines .
Physicochemical Properties
Table 2: Spectral and Physical Data
The electron-withdrawing groups (Br, F, CN) reduce electron density, increasing stability toward electrophilic substitution but enhancing hydrogen-bonding potential .
Applications and Biological Relevance
Pharmaceutical Intermediate
-
Kinase Inhibition: Structural analogs (e.g., enzalutamide derivatives) show activity against androgen receptors, suggesting potential in cancer therapy .
-
Antimicrobial Activity: Thiophene-containing benzamides exhibit moderate activity against bacterial strains .
Material Science
-
Organic Semiconductors: The conjugated thiophene-amide system may facilitate charge transport in thin-film transistors .
| Parameter | Recommendation |
|---|---|
| Toxicity | Avoid inhalation/ingestion; irritant |
| Storage | Sealed, dry, 2–8°C |
| PPE | Gloves, goggles, lab coat |
No explicit toxicological data exists for this compound, but brominated and cyanated analogs require caution .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume